molecular formula C22H15NO5 B2682760 (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate CAS No. 1164520-03-9

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate

Cat. No. B2682760
CAS RN: 1164520-03-9
M. Wt: 373.364
InChI Key: AEWHVTGTVLCLPQ-NDENLUEZSA-N
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Description

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Synthetic Chemistry Applications

In the realm of synthetic chemistry, compounds similar to "(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate" are often intermediates in the synthesis of more complex molecules. For instance, the reactions of certain thioxo-thiazolidines with nitrile oxides have been studied, resulting in compounds with potential as synthetic intermediates for further chemical transformations (Kandeel & Youssef, 2001). This research underscores the versatility of benzofuran derivatives in organic synthesis.

Materials Science and Coordination Chemistry

In materials science and coordination chemistry, benzofuran derivatives have been utilized in the synthesis of coordination polymers with fascinating properties. For example, a Zn(II) coordination polymer demonstrated selective luminescence sensing of iron(III) ions and selective absorption of dyes, showcasing its potential in sensing and environmental applications (Feilong Hu et al., 2015). Another study reported on a three-dimensional Zn(II) coordination polymer with excellent photocatalytic activity for the degradation of organic dyes, highlighting its utility in environmental remediation (Yun-Shan Xue et al., 2020).

properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5/c1-26-18-5-3-2-4-17(18)22(25)27-15-6-7-16-19(13-15)28-20(21(16)24)12-14-8-10-23-11-9-14/h2-13H,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWHVTGTVLCLPQ-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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